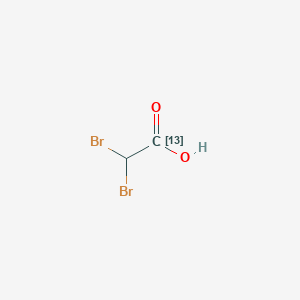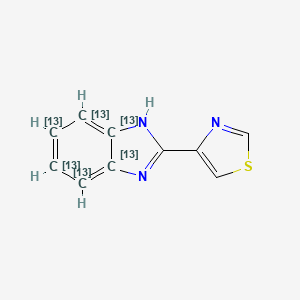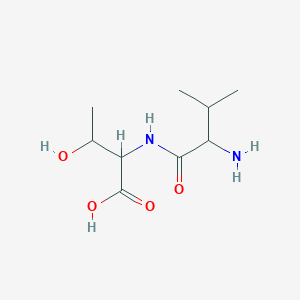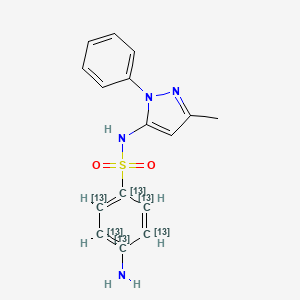
2,2-dibromoacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dibromoacetic acid is an organic compound with the chemical formula C₂H₂Br₂O₂. It is a dibromo derivative of acetic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is also recognized as a disinfection byproduct in drinking water, formed during chlorination or ozonation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2-Dibromoacetic acid can be synthesized through the bromination of acetic acid. One common method involves the Hell–Volhard–Zelinsky reaction, where acetic acid reacts with bromine in the presence of a phosphorus catalyst . The reaction can be represented as:
CH3COOH+Br2→Br2CHCOOH+HBr
Industrial Production Methods: Industrial production of this compound typically involves similar bromination processes, with careful control of reaction conditions to ensure high yield and purity. The reaction is usually carried out under controlled temperature and pressure conditions to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Dibromoacetic acid undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of bromine atoms.
Reduction Reactions: It can be reduced to form acetic acid derivatives.
Oxidation Reactions: It can undergo oxidation to form higher oxidation state compounds.
Common Reagents and Conditions:
Samarium Diiodide (SmI₂): Used for the stereoselective synthesis of α, β-unsaturated carboxylic acids.
Sodium Hydroxide (NaOH): Used in reactions with 2-mercaptopyridine to synthesize sodium bis(2-pyridylthio)acetate.
Major Products Formed:
α, β-Unsaturated Carboxylic Acids: Formed through reactions with aldehydes in the presence of samarium diiodide.
Sodium Bis(2-pyridylthio)acetate: Formed through reactions with 2-mercaptopyridine in the presence of sodium hydroxide.
Applications De Recherche Scientifique
2,2-Dibromoacetic acid has a wide range of applications in scientific research:
Mécanisme D'action
2,2-Dibromoacetic acid can be compared with other similar compounds, such as:
Monobromoacetic Acid: A brominated derivative of acetic acid with one bromine atom.
Bromochloroacetic Acid: A mixed halogenated acetic acid with both bromine and chlorine atoms.
Uniqueness: this compound is unique due to its dibromo substitution, which imparts distinct chemical properties and reactivity compared to its mono- and mixed-halogenated counterparts .
Comparaison Avec Des Composés Similaires
- Monobromoacetic Acid
- Bromochloroacetic Acid
- Dibromoethanoic Acid
Propriétés
Formule moléculaire |
C2H2Br2O2 |
|---|---|
Poids moléculaire |
218.84 g/mol |
Nom IUPAC |
2,2-dibromoacetic acid |
InChI |
InChI=1S/C2H2Br2O2/c3-1(4)2(5)6/h1H,(H,5,6)/i2+1 |
Clé InChI |
SIEILFNCEFEENQ-VQEHIDDOSA-N |
SMILES isomérique |
C([13C](=O)O)(Br)Br |
SMILES canonique |
C(C(=O)O)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)






![Thieno[2,3-b]thiophene-2,5-dicarbaldehyde](/img/structure/B12058662.png)



![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide](/img/structure/B12058691.png)
![1-Octadecanoyl-2-[cis-9-octadecenoyl]-SN-glycero-3-phosphocholine](/img/structure/B12058696.png)
